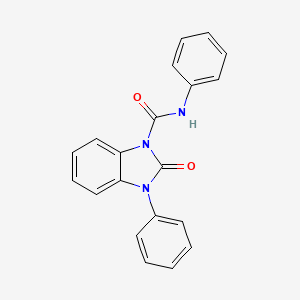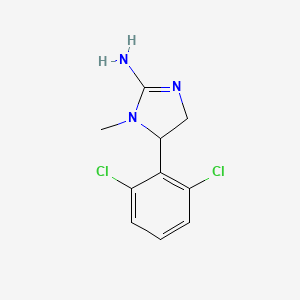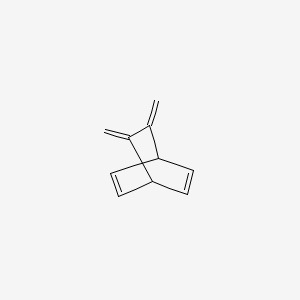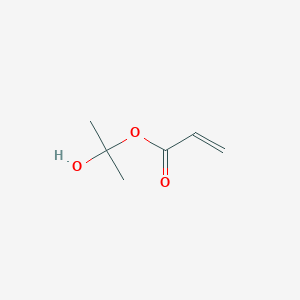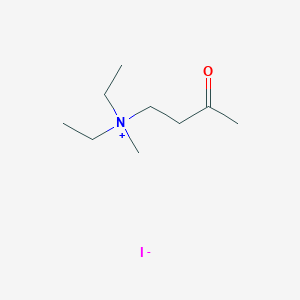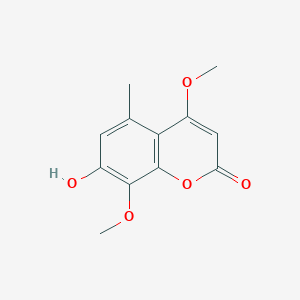
7-Hydroxy-4,8-dimethoxy-5-methyl-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-4,8-dimethoxy-5-methyl-2H-1-benzopyran-2-one is a compound belonging to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often found in natural products. The structure of this compound includes a benzopyran ring system with hydroxy, methoxy, and methyl substituents, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-4,8-dimethoxy-5-methyl-2H-1-benzopyran-2-one can be achieved through various synthetic routes. One common method involves the alkylation of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone at 50°C . This reaction yields the desired benzopyran derivative with high efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is often preferred to minimize environmental impact and improve sustainability .
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxy-4,8-dimethoxy-5-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the benzopyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce alkyl, aryl, or other functional groups into the benzopyran ring .
Aplicaciones Científicas De Investigación
7-Hydroxy-4,8-dimethoxy-5-methyl-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-4,8-dimethoxy-5-methyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in various biological processes, leading to its observed therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzopyran derivatives such as:
- 7-Methoxy-2H-1-benzopyran-2-one
- 6,7-Dimethoxy-4-methyl-2H-1-benzopyran-2-one
- 5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one .
Uniqueness
What sets 7-Hydroxy-4,8-dimethoxy-5-methyl-2H-1-benzopyran-2-one apart from similar compounds is its unique combination of hydroxy, methoxy, and methyl substituents. These functional groups contribute to its distinct chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
41680-14-2 |
|---|---|
Fórmula molecular |
C12H12O5 |
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
7-hydroxy-4,8-dimethoxy-5-methylchromen-2-one |
InChI |
InChI=1S/C12H12O5/c1-6-4-7(13)11(16-3)12-10(6)8(15-2)5-9(14)17-12/h4-5,13H,1-3H3 |
Clave InChI |
ZSTVBYDGILIBAM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=C1C(=CC(=O)O2)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


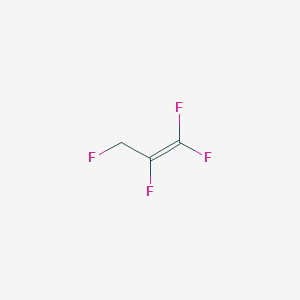
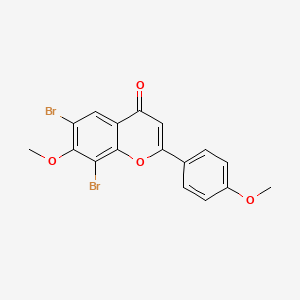
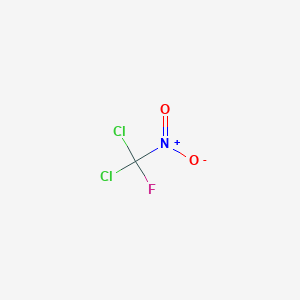
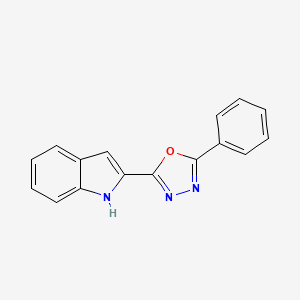
![2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol](/img/structure/B14659357.png)
